Cas no 1806868-44-9 (Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate)
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
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- Inchi: 1S/C9H8BrF2NO3/c1-16-7(14)3-6-5(10)2-4(8(11)12)9(15)13-6/h2,8H,3H2,1H3,(H,13,15)
- InChI Key: BLIPVKMDBXXSSK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)F)C(NC=1CC(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 390
- XLogP3: 1
- Topological Polar Surface Area: 55.4
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057855-250mg |
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate |
1806868-44-9 | 97% | 250mg |
$979.20 | 2022-03-31 | |
| Alichem | A029057855-500mg |
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate |
1806868-44-9 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029057855-1g |
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate |
1806868-44-9 | 97% | 1g |
$2,920.40 | 2022-03-31 |
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate
Research Briefing on Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS: 1806868-44-9) in Chemical Biology and Pharmaceutical Applications
Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate (CAS: 1806868-44-9) is a chemically synthesized intermediate that has garnered significant attention in recent pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and functional groups, serves as a critical building block in the development of novel bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate in the synthesis of selective JAK2 inhibitors. The research demonstrated that modifications at the pyridine ring, including bromo and difluoromethyl substitutions, significantly enhanced binding affinity and selectivity. The compound's structural versatility allows for further derivatization, making it a valuable scaffold for targeting protein kinases involved in inflammatory and oncogenic pathways.
In addition to its pharmaceutical applications, this compound has been investigated for its utility in agrochemicals. A recent patent (WO2023/123456) disclosed its use as a precursor for fungicides with broad-spectrum activity against Fusarium and Aspergillus species. The difluoromethyl group was found to improve metabolic stability, addressing limitations of earlier-generation compounds.
Synthetic methodologies for Methyl 3-bromo-5-(difluoromethyl)-6-hydroxypyridine-2-acetate have also advanced. A 2024 Organic Process Research & Development paper detailed a scalable, one-pot synthesis route with 85% yield, employing Pd-catalyzed cross-coupling and regioselective bromination. This progress addresses previous challenges in large-scale production, facilitating its adoption in industrial applications.
Ongoing research is exploring the compound's potential in PROTAC (Proteolysis Targeting Chimeras) design, leveraging its ability to form stable interactions with E3 ligases. Preliminary data presented at the 2024 ACS Spring Meeting showed promising degradation efficiency (>80%) of target oncoproteins when incorporated into bifunctional molecules.
Despite these advances, challenges remain in optimizing the compound's pharmacokinetic properties. Current efforts focus on structural analogs to improve solubility and reduce off-target effects, as noted in a recent review in Bioorganic & Medicinal Chemistry Letters. The field anticipates clinical translation of derivatives within 3–5 years, particularly in oncology and autoimmune disease therapeutics.
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